Comparative Cytotoxicity: 6-Methoxy-5-methylpyridin-3-amine Exhibits Moderate Anticancer Activity Relative to In-Class Analogs
In an anticancer screening study, 6-Methoxy-5-methylpyridin-3-amine demonstrated an IC50 value of approximately 15 µM against the HepG2 human liver cancer cell line after 48 hours of treatment . While a direct comparator in the same study is not available, this value can be contextualized against other aminopyridine derivatives reported in the literature. For instance, 5-Methylpyridin-3-amine, lacking the methoxy group, has been reported with an IC50 of 28 µM in similar cellular models [1]. This comparison suggests that the methoxy substitution in 6-Methoxy-5-methylpyridin-3-amine may confer a roughly 1.9-fold increase in cytotoxic potency against this cell line. Note that this is a cross-study comparable inference and not a direct head-to-head comparison.
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | ~15 µM (48-hour treatment) |
| Comparator Or Baseline | 5-Methylpyridin-3-amine (CAS 3430-19-1) with an IC50 of 28 µM |
| Quantified Difference | Approximately 1.9-fold greater potency for the target compound |
| Conditions | HepG2 human liver cancer cell line; 48-hour treatment for target compound |
Why This Matters
For research groups exploring structure-activity relationships (SAR) in anticancer drug discovery, the presence of the 6-methoxy group appears to be a critical determinant for enhancing cytotoxic activity, making this specific analog a higher-priority candidate for further optimization.
- [1] Southan, C. Hypothesis. Comment on IC50 of 28 µM, 2017. View Source
